molecular formula C7H9Br2N B2858616 4-(Bromomethyl)-2-methylpyridine hydrobromide CAS No. 1245640-51-0

4-(Bromomethyl)-2-methylpyridine hydrobromide

Cat. No. B2858616
CAS RN: 1245640-51-0
M. Wt: 266.964
InChI Key: GWDNQJNTZLWLEH-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)-2-methylpyridine hydrobromide” is a chemical compound with the molecular formula C6H6BrN·HBr and a molecular weight of 252.94 . It appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)-2-methylpyridine hydrobromide” can be represented by the SMILES string [H+]. [Br-].BrCC1=CC=NC=C1 .


Physical And Chemical Properties Analysis

“4-(Bromomethyl)-2-methylpyridine hydrobromide” is a solid at 20°C . It has a melting point range of 185.0 to 191.0 °C . It is soluble in water .

Scientific Research Applications

Mechanism of Enzyme Inactivation

4-(Bromomethyl)-2-methylpyridine hydrobromide, through its structural analogs, has been studied for its ability to inactivate enzymes selectively. For instance, 2-methyl-4-bromopyridine has been identified as a quiescent affinity label for dimethylarginine dimethylaminohydrolase (DDAH), an enzyme that controls nitric oxide levels. This affinity labeling involves a mechanism where the active site of the enzyme stabilizes the pyridinium form of the inactivator, leading to covalent bond formation and irreversible enzyme inactivation. This study demonstrates the potential of 4-halopyridine derivatives as protein modifiers for biological research and therapeutic applications (Johnson et al., 2011).

Polymerization Studies

The solution polymerization of 4-bromomethylpyridine has been explored, revealing its higher reactivity compared to similar compounds. This research provides insights into the polymerization mechanism, involving bimolecular reactions and the influence of the anion on solubility and thermal stability of the resultant polymers. Such studies contribute to our understanding of polymer chemistry and the development of new materials (Monmoton et al., 2008).

Electrosynthesis Applications

Electrochemical processes have been applied to synthesize a variety of dimethyl-2,2'-bipyridines from 2-bromomethylpyridines using nickel complexes as catalysts. This method is highlighted for its simplicity and efficiency, providing a valuable approach for the synthesis of bipyridine derivatives that are important in various fields, including supramolecular chemistry and as ligands for transition-metal ions (França et al., 2002).

Supramolecular Chemistry

4-(Bromomethyl)-2-methylpyridine hydrobromide and its derivatives are significant in supramolecular chemistry, particularly as components in the synthesis of complex molecules with potential applications in sensing and catalysis. For example, reactions involving derivatives of this compound have led to the development of bis(terpyridyl) ruthenium(II) complexes, which show promise as fluorescent chemosensors for heavy metal ions. These complexes incorporate both coordination sites and fluorescent cores, offering a multifaceted approach to the detection of specific metal ions (Padilla-Tosta et al., 2001).

Safety and Hazards

“4-(Bromomethyl)-2-methylpyridine hydrobromide” is classified as a hazardous substance. It can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety precautions include not breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

4-(bromomethyl)-2-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDNQJNTZLWLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-methylpyridine hydrobromide

CAS RN

1245640-51-0
Record name 4-(bromomethyl)-2-methylpyridine hydrobromide
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